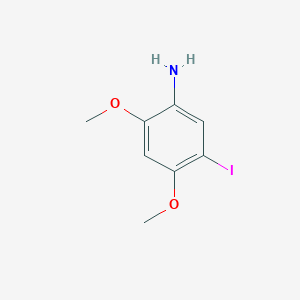
5-Iodo-2,4-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2,4-dimethoxyaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an iodine atom at the 5th position and two methoxy groups at the 2nd and 4th positions on the benzene ring, along with an amino group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,4-dimethoxyaniline typically involves the iodination of 2,4-dimethoxyaniline. One common method includes the use of iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2,4-dimethoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in the presence of a catalyst.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include 5-azido-2,4-dimethoxyaniline or 5-cyano-2,4-dimethoxyaniline.
Oxidation Reactions: Products include 5-iodo-2,4-dimethoxy-nitrobenzene.
Reduction Reactions: Products include this compound derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: 5-Iodo-2,4-dimethoxyaniline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used in the study of enzyme interactions and as a probe to investigate biochemical pathways involving aromatic amines.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-Iodo-2,4-dimethoxyaniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural modifications and the nature of the target.
Comparison with Similar Compounds
2,4-Dimethoxyaniline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-2,4-dimethoxyaniline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
5-Chloro-2,4-dimethoxyaniline:
Uniqueness: 5-Iodo-2,4-dimethoxyaniline is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C8H10INO2 |
|---|---|
Molecular Weight |
279.07 g/mol |
IUPAC Name |
5-iodo-2,4-dimethoxyaniline |
InChI |
InChI=1S/C8H10INO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 |
InChI Key |
BJHYSKRBPQSARR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















